N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazine ring at position 3. The triazole is linked via a sulfanyl bridge to an acetamide moiety bearing a 3,4-dimethoxyphenyl group. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in related analogs .
Properties
Molecular Formula |
C17H18N6O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N6O3S/c1-23-16(12-9-18-6-7-19-12)21-22-17(23)27-10-15(24)20-11-4-5-13(25-2)14(8-11)26-3/h4-9H,10H2,1-3H3,(H,20,24) |
InChI Key |
PRFWGPRJEMPOCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the intermediate with 3,4-dimethoxyphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrazinyl group, potentially altering the compound’s biological activity.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrazinyl derivatives.
Substitution Products: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s methoxy groups (electron-donating) may reduce antimicrobial potency compared to KA3’s nitro/chloro substituents but could improve metabolic stability .
- Anti-Exudative Activity : Furan-containing analogs demonstrate significant activity, suggesting that heterocycle choice (pyrazine vs. furan) could tailor therapeutic outcomes.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Pyrazine’s aromatic nitrogen atoms may slow oxidative metabolism relative to furan or thiophene derivatives .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₂₁N₅O₃S
- Molecular Weight : 399.475 g/mol
- CAS Number : 585558-26-5
1. Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:
- Carbonic Anhydrase (CA) Inhibition : Compounds with similar structures have shown potent inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM and against CA II with IC50 values of 1.55 to 3.92 µM. This selectivity for CA IX suggests potential therapeutic applications in cancer treatment .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Key findings include:
- Induction of Apoptosis : The compound induced apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells from 0.18% to 22.04%, indicating a strong pro-apoptotic effect .
| Cell Line | Apoptosis Induction (%) | Control (%) |
|---|---|---|
| MDA-MB-231 | 22.04 | 0.18 |
3. Antibacterial Activity
The antibacterial potential of this compound was assessed against various bacterial strains:
- Inhibition Against Staphylococcus aureus : Significant inhibition was observed at a concentration of 50 μg/mL, with a percentage inhibition of 80.69% compared to the positive control (99.2% inhibition) .
| Bacterial Strain | Inhibition (%) | Positive Control (%) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 99.2 |
| Klebsiella pneumoniae | 79.46 | Not specified |
4. Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of the compound with target proteins:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
